(Z)-methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[3-(4-ethoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-24-15(20)5-4-10-19-16(21)14(26-18(19)25)11-12-6-8-13(9-7-12)17(22)23-2/h6-9,11H,3-5,10H2,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONAOTVQKXSPGI-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and research findings.
Chemical Structure and Properties
The compound belongs to the thioxothiazolidinone class, characterized by a thiazolidine ring with a thione group. Its structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of thioxothiazolidinones, including the compound .
Key Findings:
- A study found that related thioxothiazolidinone compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
- The most sensitive bacterium was Enterobacter cloacae, with minimal inhibitory concentration (MIC) values as low as 0.004 mg/mL for certain derivatives. The compound's effectiveness against resistant strains of E. coli was also noted, demonstrating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Thioxothiazolidinones have been investigated for their anticancer properties, particularly their ability to inhibit specific enzymes involved in cancer cell proliferation.
Research Insights:
- Thioxothiazolidinone derivatives were shown to inhibit Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme implicated in DNA repair mechanisms that often confer resistance to chemotherapeutic agents. The inhibition of Tdp1 by these compounds could enhance the efficacy of existing chemotherapy treatments .
- Structure–activity relationship (SAR) studies indicated that modifications to the thioxothiazolidinone scaffold could lead to increased potency against Tdp1, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 0.87 μM) .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antibacterial Efficacy :
- Inhibition of Tdp1 :
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Key Observations:
- The target compound shares the Z-configuration and thiazolidinone core with analogs but differs in substituents. The 4-ethoxy-4-oxobutyl group distinguishes it from fluorobenzyl (), benzamido (), and aminoethyl () derivatives.
- Unlike simpler analogs like (Z)-5-benzylidene-2-thioxothiazolidin-4-one (), the target compound’s extended substituents may improve target binding specificity.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- The target compound’s melting point is expected to fall between 70–110°C, comparable to analogs with similar substituent complexity ().
- Spectral data (e.g., $ ^1H $ NMR aromatic signals, IR C=O stretches) align with shared functional groups across derivatives ().
- Crystallography (e.g., compound 4c in ) confirms spatial arrangements critical for activity-structure relationships.
Computational Similarity Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
